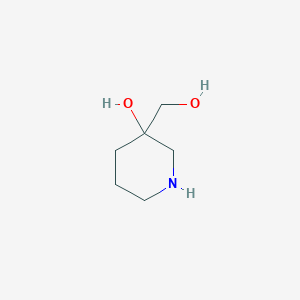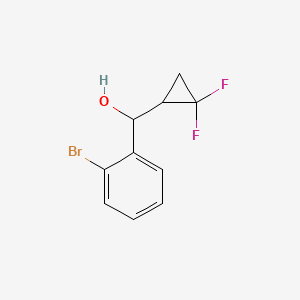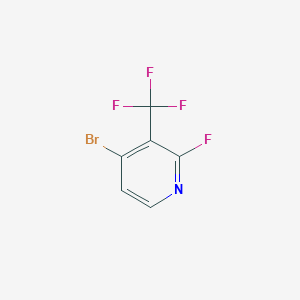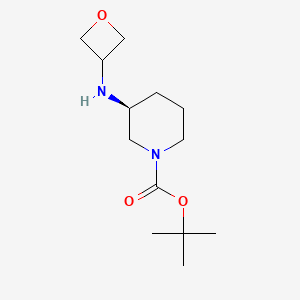
2-Bromo-4-fenil-ácido nicotínico éster etílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped process, has been reported to be catalyzed using a radical approach .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-phenyl-nicotinic acid ethyl ester” can be represented by the formula C14H12BrNO2. More detailed structural information may be available in 2D Mol files or computed 3D SD files .Chemical Reactions Analysis
The Suzuki–Miyaura coupling is a common reaction involving organoboron compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Protodeboronation of pinacol boronic esters has also been reported, which proceeds via a radical chain reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-phenyl-nicotinic acid ethyl ester” include a molecular weight of 306.15 g/mol. More detailed properties such as melting point, boiling point, and density may be available from specialized chemical databases .Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias y analgésicas
2-Bromo-4-fenil-ácido nicotínico éster etílico: se ha sintetizado como parte de una clase de derivados del ácido nicotínico. Estos compuestos han demostrado una eficacia antiinflamatoria y analgésica significativa, lo que los convierte en posibles candidatos para su inclusión en fármacos terapéuticos destinados al tratamiento de afecciones asociadas con la inflamación y el dolor .
Actividad antimicrobiana
La investigación indica que los derivados del ácido nicotínico, incluidos compuestos como This compound, muestran una actividad prometedora contra las bacterias Gram-positivas. Esto incluye la eficacia contra cepas como Staphylococcus epidermidis y Staphylococcus aureus, incluidas las cepas de S. aureus (MRSA) resistentes a la meticilina . Estos hallazgos sugieren posibles aplicaciones en la prevención y el tratamiento de infecciones causadas por estos patógenos.
Mecanismo De Acción
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound may also interact with transition metals like palladium .
Mode of Action
In the context of SM cross-coupling reactions, the compound may undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation may also occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially be involved in carbon–carbon bond forming reactions .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-phenyl-nicotinic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 2-Bromo-4-phenyl-nicotinic acid ethyl ester to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing various cellular processes.
Cellular Effects
2-Bromo-4-phenyl-nicotinic acid ethyl ester has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 2-Bromo-4-phenyl-nicotinic acid ethyl ester has been found to inhibit cell proliferation by interfering with the signaling pathways that regulate cell growth and division . Furthermore, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-phenyl-nicotinic acid ethyl ester involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 2-Bromo-4-phenyl-nicotinic acid ethyl ester can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-phenyl-nicotinic acid ethyl ester can change over time. The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 2-Bromo-4-phenyl-nicotinic acid ethyl ester is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-phenyl-nicotinic acid ethyl ester can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways, gene expression, and cellular metabolism . In some cases, high doses of 2-Bromo-4-phenyl-nicotinic acid ethyl ester have been associated with toxic or adverse effects, such as liver damage or immune system suppression. It is important to carefully monitor the dosage and duration of exposure to this compound in animal studies to avoid potential adverse effects.
Metabolic Pathways
2-Bromo-4-phenyl-nicotinic acid ethyl ester is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 2-Bromo-4-phenyl-nicotinic acid ethyl ester are complex and can vary depending on the specific conditions and cell types being studied.
Transport and Distribution
The transport and distribution of 2-Bromo-4-phenyl-nicotinic acid ethyl ester within cells and tissues are critical for understanding its effects on cellular function. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 2-Bromo-4-phenyl-nicotinic acid ethyl ester can accumulate in certain cellular compartments, such as the cytoplasm or nucleus, where it can exert its effects on cell signaling pathways and gene expression.
Subcellular Localization
The subcellular localization of 2-Bromo-4-phenyl-nicotinic acid ethyl ester is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, 2-Bromo-4-phenyl-nicotinic acid ethyl ester may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be localized to the cytoplasm, where it can interact with enzymes and other biomolecules involved in cellular metabolism.
Propiedades
IUPAC Name |
ethyl 2-bromo-4-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-2-18-14(17)12-11(8-9-16-13(12)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRRHIOEEONVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396219.png)
![4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396220.png)
![3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1396223.png)
![6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1396224.png)
![4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396225.png)




![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1396234.png)
